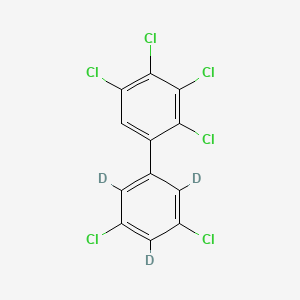
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties. Its structure comprises a fluorinated sugar moiety linked to a purine base, which is modified with a methylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety.
Methylsulfanyl Group Introduction: Addition of the methylsulfanyl group to the purine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for each synthetic step.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The purine base can undergo reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting their normal function and thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,4R,5R)-4-chloro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Contains a chlorine atom instead of fluorine.
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methylsulfanyl group.
Uniqueness
The presence of both the fluorine atom and the methylsulfanyl group in (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol makes it unique. These modifications enhance its stability and biological activity, making it a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C11H13FN4O3S |
|---|---|
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3S/c1-20-10-7-9(13-3-14-10)16(4-15-7)11-6(12)8(18)5(2-17)19-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6-,8?,11-/m1/s1 |
InChI-Schlüssel |
LMKSOCCMDKEQQH-LIJJBAKPSA-N |
Isomerische SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F |
Kanonische SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



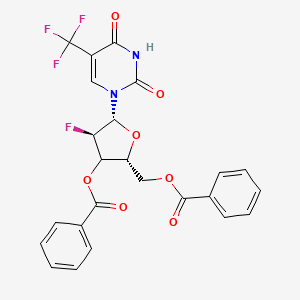

![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)
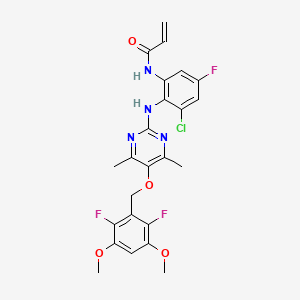
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)
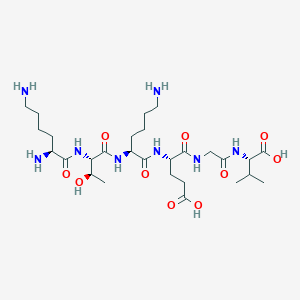
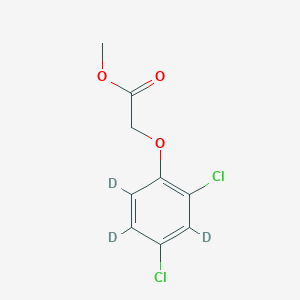
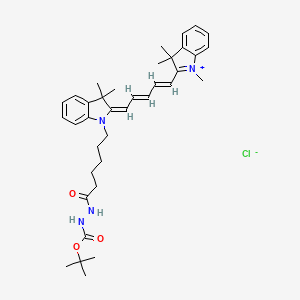
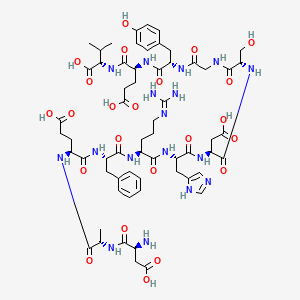
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)
